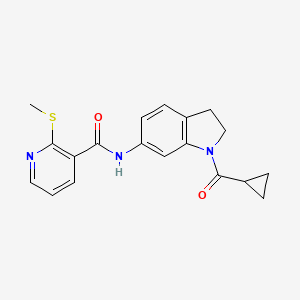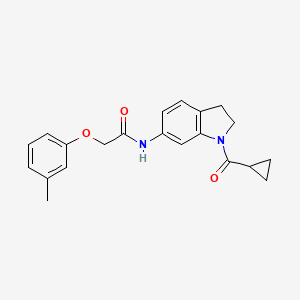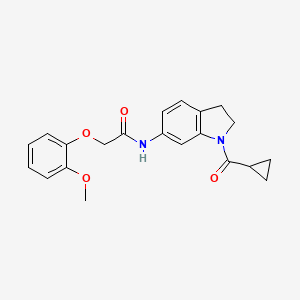
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide, also known as N-Ac-DHI-PB, is an indole-based compound that is widely used in various scientific research applications. It is a synthetic derivative of the natural indole alkaloid, ibogaine, and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is widely used in scientific research applications, such as drug development, drug discovery, and drug metabolism studies. It is also used to study the biochemical and physiological effects of ibogaine and other indole-based compounds. Additionally, it is used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of drug interactions.
Mécanisme D'action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is not fully understood, but it is believed to act as an agonist of the serotonin 5-HT2A receptor. It is also believed to act as an agonist of the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin. Additionally, it has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, voltage-gated potassium channels, and voltage-gated sodium channels.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-addictive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various hormones, including cortisol, oxytocin, and vasopressin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a highly stable compound, which makes it well-suited for long-term storage. Additionally, it is relatively easy to synthesize, and the synthetic process is well-documented. However, there are some limitations to its use in lab experiments. It is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, it is not very soluble in aqueous solutions, so it must be dissolved in organic solvents before use.
Orientations Futures
There are a variety of potential future directions for research involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development, drug discovery, and drug metabolism studies. Finally, further research could be conducted into its potential use as an agonist of the serotonin 5-HT2A receptor and its potential therapeutic applications.
Méthodes De Synthèse
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide can be synthesized from ibogaine using a three-step process. In the first step, ibogaine is reacted with acetic anhydride and sodium acetate in the presence of a base such as pyridine or sodium hydroxide to form the acetylated ibogaine. In the second step, the acetylated ibogaine is reacted with dihydroindole (DHI) in the presence of a base such as pyridine or sodium hydroxide to form N-Ac-DHI. In the third step, the N-Ac-DHI is reacted with 4-phenylbutanamide in the presence of a base such as pyridine or sodium hydroxide to form the final product, this compound.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREQUPWDHFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














